molecular formula C17H17ClN2O2S2 B2761573 (Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 955805-63-7

(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No.: B2761573
CAS No.: 955805-63-7
M. Wt: 380.91
InChI Key: WNTUADKEQVDQLJ-ZPHPHTNESA-N
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Description

Benzo[d]thiazol compounds are a class of heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been studied for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol compounds typically includes a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol compounds can vary widely depending on the specific compound and the conditions. For instance, the reaction of phenylthiourea derivatives to 2-aminobenzothiazoles was optimized under a constant current of 40 mA in i-PrOH at an undivided cell, while sodium bromide was an electrolyte and a brominating agent at room temperature .

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have shown significant potential in anticancer research. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibited antiproliferative activity in human tumor cells, indicating their potential as anticancer agents (González-Álvarez et al., 2013). Additionally, a study on the synthesis and bioactivity of new benzenesulfonamide derivatives as antimicrobial agents highlighted the synthesis of compounds with significant antimicrobial properties, which could be further optimized for anticancer applications (Abbas et al., 2017).

Antiviral and Antibacterial Properties

Compounds containing the benzenesulfonamide moiety have been evaluated for their antiviral and antibacterial properties. For example, new benzisothiazolone and benzenesulfonamide derivatives starting from saccharin sodium were synthesized and showed activity against varicella-zoster virus and cytomegalovirus strains, highlighting their potential in antiviral research (El-Sabbagh, 2013).

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter and soil samples have been conducted. These studies developed methods for the simultaneous determination of these compounds, contributing to environmental monitoring and safety assessments (Maceira et al., 2018).

Mechanism of Action

The mechanism of action for benzo[d]thiazol compounds can depend on their specific structure and the biological system they interact with. Some compounds have shown to have anti-proliferative activity on certain cancer cells .

Safety and Hazards

The safety and hazards associated with benzo[d]thiazol compounds can depend on their specific structure. Some compounds have been considered safe anti-inflammatory agents .

Future Directions

The future directions for research on benzo[d]thiazol compounds could include further exploration of their potential therapeutic effects, as well as the development of new synthesis methods .

Properties

IUPAC Name

(NZ)-4-chloro-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c1-11(2)12-4-9-15-16(10-12)23-17(20(15)3)19-24(21,22)14-7-5-13(18)6-8-14/h4-11H,1-3H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTUADKEQVDQLJ-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N(/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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